

Physical and chemical properties of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Cat. No.:	B1276019

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the chemical compound **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

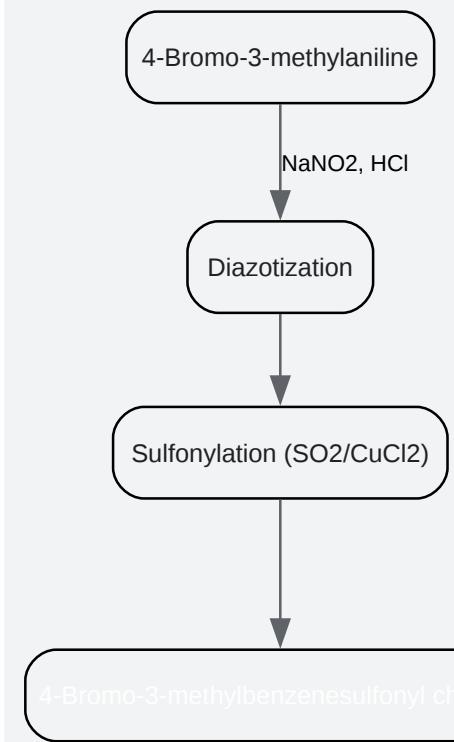
1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a sulfonamide derivative containing a pyrrolidine ring attached to a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the sulfonylpyrrolidine moiety, imparts specific physicochemical characteristics to the molecule.

Table 1: Physical and Chemical Properties of **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**

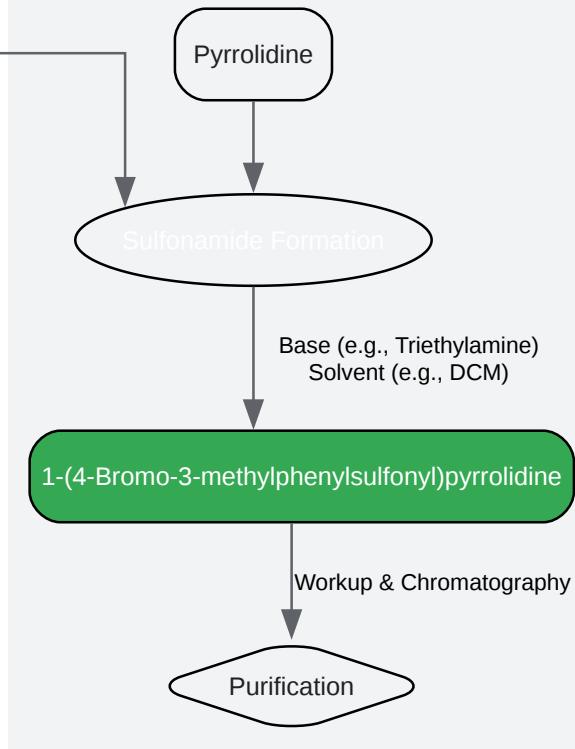
Property	Value	Source
CAS Number	852026-79-0	Chemical Supplier Catalogs
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂ S	Chemical Supplier Catalogs
Molecular Weight	320.20 g/mol	Calculated
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted). Insoluble in water (Predicted).	N/A
Density	Not available	N/A

Table 2: Spectroscopic Data for **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** (Predicted)

Spectrum Type	Predicted Data
¹ H-NMR	Signals corresponding to the aromatic protons of the 4-bromo-3-methylphenyl group, the methyl protons, and the methylene protons of the pyrrolidine ring are expected. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group.
¹³ C-NMR	Resonances for the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring are anticipated.
IR Spectroscopy	Characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1350-1300 cm ⁻¹ and 1160-1150 cm ⁻¹ .
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.


Synthesis and Experimental Protocols

The synthesis of **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.


General Synthesis Workflow

The logical flow for the synthesis of the target compound is outlined below.

Preparation of Starting Material

Final Product Synthesis

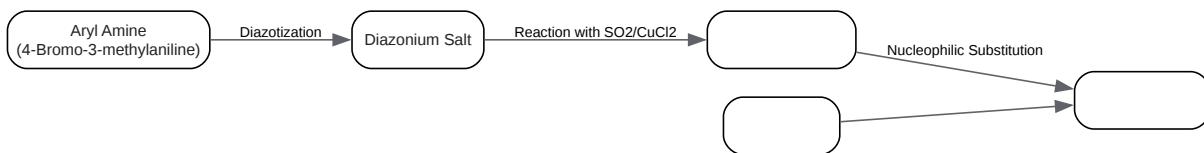
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**.

Detailed Experimental Protocol

Materials:

- 4-Bromo-3-methylbenzenesulfonyl chloride
- Pyrrolidine
- Triethylamine (or another suitable base like pyridine)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography


Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
- Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of pyrrolidine (1.1 equivalents).
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**.
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Logical Relationships in Synthesis

The synthesis of the target compound relies on a series of logical chemical transformations. The key steps and their relationships are visualized below.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the synthesis of **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**.

Potential Applications and Further Research

While specific biological activities for **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** are not widely reported in the literature, sulfonamide derivatives are a well-established class of compounds with a broad range of applications in medicinal chemistry. The structural motifs present in this molecule suggest potential for further investigation in several areas:

- Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The bromo- and methyl-substituted phenylsulfonyl group can

be explored for its interaction with biological targets.

- Chemical Biology: As a potential tool compound or probe for studying specific enzymes or receptors, given the prevalence of sulfonamides as enzyme inhibitors.
- Materials Science: The substituted aromatic ring could be functionalized further to create novel materials with specific electronic or physical properties.

Further research is required to elucidate the specific physical, chemical, and biological properties of this compound to fully understand its potential applications. This would involve detailed spectroscopic analysis, single-crystal X-ray diffraction, and screening for biological activity in various assays.

- To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276019#physical-and-chemical-properties-of-1-4-bromo-3-methylphenylsulfonyl-pyrrolidine\]](https://www.benchchem.com/product/b1276019#physical-and-chemical-properties-of-1-4-bromo-3-methylphenylsulfonyl-pyrrolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com